BenchChemオンラインストアへようこそ!

N-([2,3'-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide

Structural chemistry Ligand design Bromodomain inhibition

This compound's biological value depends on its exact 2,3'-bipyridine connectivity and methylene attachment at the 5-position. Aberrant bipyridine regioisomers (e.g., 2,2'-, 2,4'-, 3,3'-) can significantly alter BET bromodomain binding potency and selectivity. Use this specific compound as a key node in SAR matrices and head-to-head TR-FRET/AlphaScreen assays against (+)-JQ1/I-BET762. Demand a Certificate of Analysis confirming >95% purity by HPLC to ensure your epigenetic profiling data are reproducible and not confounded by synthetic impurities.

Molecular Formula C16H14N4O2
Molecular Weight 294.314
CAS No. 2034479-47-3
Cat. No. B2612229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide
CAS2034479-47-3
Molecular FormulaC16H14N4O2
Molecular Weight294.314
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
InChIInChI=1S/C16H14N4O2/c1-11-14(10-20-22-11)16(21)19-8-12-4-5-15(18-7-12)13-3-2-6-17-9-13/h2-7,9-10H,8H2,1H3,(H,19,21)
InChIKeyPOYBKKFNULZSEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,3'-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide (CAS 2034479-47-3): Structural Identity and Sourcing Profile


N-([2,3'-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide (CAS 2034479-47-3) is a synthetic small molecule (C₁₆H₁₄N₄O₂, MW 294.31 g/mol) that combines a 2,3'-bipyridine moiety with a 5-methylisoxazole-4-carboxamide scaffold via a methylene linker [1]. The compound is cataloged within the Therapeutic Target Database (TTD) as "Isoxazole-based bicyclic compound 4" and is associated with Zenith Epigenetics Corp. under patent family members directed toward bicyclic bromodomain inhibitors [2]. It is commercially available as a research-grade chemical from multiple suppliers under product codes such as BS71473 .

Why Generic Substitution of N-([2,3'-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide Is Scientifically Unjustified


The bipyridine connectivity in this compound—specifically the 2,3'-linkage with the methylene attachment at the 5-position of the pyridine ring bearing the 3'-pyridyl substituent—creates a unique three-dimensional vector of the isoxazole-carboxamide pharmacophore that is absent in 2,2'-, 2,4'-, 3,3'-, or 4,4'-bipyridine regioisomers [1]. In the context of bromodomain inhibition, the patent family US-10772892-B2 (Zenith Epigenetics) demonstrates that subtle changes in the heterocyclic substitution pattern of bicyclic inhibitors can drastically alter BET bromodomain binding potency and selectivity [2]. A generic approach that selects any bipyridine-isoxazole hybrid without verifying the exact connectivity risks acquiring a compound with fundamentally different target engagement, selectivity profile, and biological outcome.

Quantitative Differentiation Evidence for N-([2,3'-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide Relative to Closest Structural Analogs


2,3'-Bipyridine Regioisomerism: Structural Identity Verification by InChIKey and Connectivity Fingerprint

The canonical InChIKey of the target compound is POYBKKFNULZSEM-UHFFFAOYSA-N, which uniquely encodes the 2,3'-bipyridine connectivity with the carboxamide attached at the 5-methylisoxazole-4-position and methylene anchored at the pyridine 5-position. The direct regioisomer N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide possesses a distinct InChIKey and differs in both the bipyridine linkage (2,4' vs. 2,3') and the methylene attachment point (pyridine 3-yl vs. 5-yl), yielding different heavy atom spatial arrangements that cannot be interconverted without full resynthesis [1].

Structural chemistry Ligand design Bromodomain inhibition

Patent Assignment Links the Compound to a BET Bromodomain Inhibitor Program with Distinct Bicyclic Scaffold Architecture

The compound is listed in the Therapeutic Target Database as 'Isoxazole-based bicyclic compound 4' (PMID26924192-Compound-64) assigned to Zenith Epigenetics Corp. Zenith's granted US patent 10,772,892 B2 explicitly claims bicyclic compounds as BET bromodomain inhibitors. Within this patent family, the substitution pattern of the heterocyclic core—including the nature of the bicyclic system and the pendant aryl/isoxazole group—is shown to modulate bromodomain binding. Although the specific IC₅₀ or Kd value for this compound against BRD4 or other BET proteins is not publicly disclosed, its inclusion in a patent family claiming therapeutic utility for BET-dependent diseases (e.g., cancer, inflammatory conditions) indicates that the 2,3'-bipyridine-5-methylisoxazole-4-carboxamide architecture was selected over alternative scaffolds during the optimization campaign [1].

Epigenetics Bromodomain inhibition Drug discovery

Computed Physicochemical Property Profile Distinguishes the Compound from Common 5-Methylisoxazole-4-carboxamide Analogs in Permeability and Hydrogen-Bonding Space

Computed properties from PubChem indicate that the target compound has an XLogP3-AA of 1.1, a topological polar surface area (TPSA) of 80.9 Ų, 1 hydrogen-bond donor, and 5 hydrogen-bond acceptors. In comparison, simpler 5-methylisoxazole-4-carboxamide derivatives such as leflunomide (XLogP ~2.5, TPSA ~55 Ų) and its active metabolite teriflunomide (XLogP ~2.3, TPSA ~64 Ų) have higher lipophilicity and lower TPSA. The combined bipyridine-isoxazole architecture of the target compound yields a balanced polarity profile that falls within a more favorable region of the BOILED-Egg permeability model compared to either the overly lipophilic monosubstituted isoxazole analogs or the highly polar unbranched bis-heteroaryl derivatives [1]. However, these are computed values; experimental logD and permeability data are absent from the public domain.

Drug-likeness Physicochemical properties Permeability prediction

High-Confidence Research Application Scenarios for N-([2,3'-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide Based on Available Evidence


Chemical Probe Development for BET Bromodomain Target Engagement Studies

Given its assignment to Zenith Epigenetics' BET bromodomain inhibitor patent portfolio, this compound is a candidate for in vitro BRD2/3/4/T binding assays. Researchers designing chemical probes should use it in head-to-head TR-FRET or AlphaScreen displacement assays against reference inhibitors such as (+)-JQ1 or I-BET762 to establish selectivity fingerprints. Its structurally distinct 2,3'-bipyridine scaffold may confer a binding mode that differs from the dimethylisoxazole-imidazoquinolinone series. The compound should be procured with a Certificate of Analysis confirming >95% purity by HPLC to ensure that any observed activity is not confounded by synthetic impurities [2].

Structure-Activity Relationship (SAR) Exploration of Bipyridine Regioisomer Effects on Target Binding

The compound serves as a key node in a matrix of bipyridine-isoxazole analogs used to systematically probe how the position of the pyridine-pyridine linkage (2,2'-, 2,3'-, 2,4'-, 3,3'-, 3,4'-) and the methylene attachment point modulate binding to epigenetic reader domains. It must be used alongside its closest regioisomers (e.g., N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide) in identical assay conditions to generate interpretable SAR data [1].

Metal-Coordination Chemistry Studies Leveraging the 2,3'-Bipyridine Motif

The 2,3'-bipyridine substructure can act as a bidentate ligand for transition metals (e.g., Ru(II), Ir(III), Cu(II)). Researchers in inorganic medicinal chemistry or photoredox catalysis may evaluate this compound for metal-complex formation and compare its coordination geometry and photophysical properties against classical 2,2'-bipyridine ligands. Such studies require rigorous structural authentication of the ligand batch via 1H/13C NMR and HRMS before complexation [1].

Quote Request

Request a Quote for N-([2,3'-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.